molecular formula C16H9ClFNO2 B13706550 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid

5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13706550
M. Wt: 301.70 g/mol
InChI Key: ACEBEQCRKOPLDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then be further reacted with various substituted amines to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . This method involves the same reactants but uses microwave irradiation for a short duration (110-210 seconds), resulting in yields of 91-96% .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Properties

Molecular Formula

C16H9ClFNO2

Molecular Weight

301.70 g/mol

IUPAC Name

5-chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9ClFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

ACEBEQCRKOPLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)F

Origin of Product

United States

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